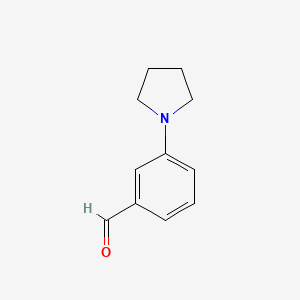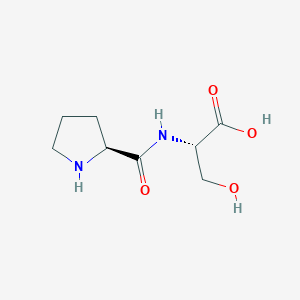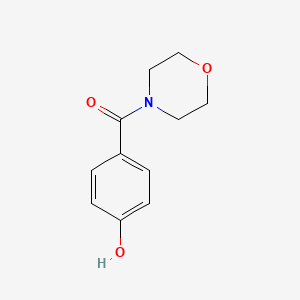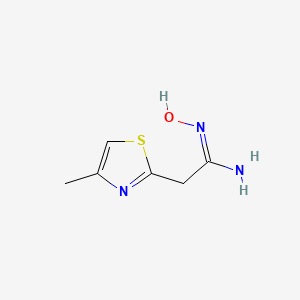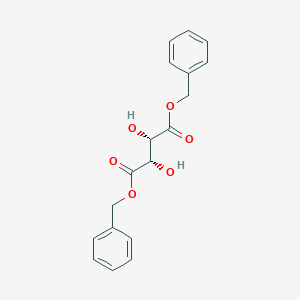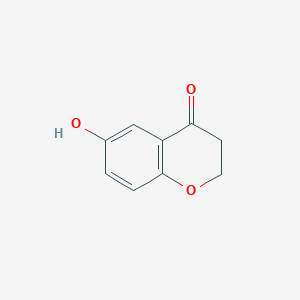
6-羟基色满-4-酮
概述
描述
6-Hydroxy-chroman-4-one is a heterocyclic compound belonging to the class of chromanones It is characterized by a benzene ring fused with a dihydropyran ring, with a hydroxyl group at the 6th position and a ketone group at the 4th position
Synthetic Routes and Reaction Conditions:
Pechmann Condensation: One common method for synthesizing chromanones involves the Pechmann condensation. This reaction typically involves the condensation of substituted phenols with β-ketoesters in the presence of a strong acid catalyst such as sulfuric acid or polyphosphoric acid.
Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols in the presence of potassium carbonate in tert-butyl alcohol under reflux conditions.
Industrial Production Methods:
- Industrial production methods for chromanones often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs .
Types of Reactions:
Oxidation: 6-Hydroxy-chroman-4-one can undergo oxidation reactions to form various quinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of the ketone group in 6-Hydroxy-chroman-4-one can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of 6-hydroxy-chroman-4-ol.
Substitution: The hydroxyl group at the 6th position can undergo substitution reactions with various electrophiles, such as acyl chlorides or sulfonyl chlorides, to form esters or sulfonates.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base such as pyridine.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 6-Hydroxy-chroman-4-ol.
Substitution: Esters or sulfonates of 6-Hydroxy-chroman-4-one.
科学研究应用
作用机制
Target of Action
The primary targets of 6-Hydroxy-chroman-4-one are pteridine reductase-1 . This compound has shown significant inhibition against T. brucei and L. infantum at 10 µM and 50 µM . Pteridine reductase-1 is a key enzyme involved in the folate metabolism pathway, which is crucial for the survival and proliferation of certain parasites .
Mode of Action
6-Hydroxy-chroman-4-one interacts with its targets by binding to the active site of pteridine reductase-1 . This binding inhibits the activity of the enzyme, leading to a disruption in the folate metabolism pathway . The exact molecular interactions between 6-Hydroxy-chroman-4-one and pteridine reductase-1 are still under investigation.
Biochemical Pathways
The primary biochemical pathway affected by 6-Hydroxy-chroman-4-one is the folate metabolism pathway . By inhibiting pteridine reductase-1, 6-Hydroxy-chroman-4-one disrupts the production of tetrahydrofolate, a critical cofactor in the synthesis of nucleotides . This disruption can lead to a halt in DNA replication and cell division, particularly in rapidly dividing cells such as those of parasites .
Pharmacokinetics
Like other chromanone analogs, it is expected to have good bioavailability due to its lipophilic nature
Result of Action
The molecular and cellular effects of 6-Hydroxy-chroman-4-one’s action primarily involve the inhibition of cell division in targeted organisms . By disrupting the folate metabolism pathway, 6-Hydroxy-chroman-4-one can halt the replication of DNA and the division of cells . This can lead to the death of the organism or a significant reduction in its ability to proliferate .
Action Environment
The action, efficacy, and stability of 6-Hydroxy-chroman-4-one can be influenced by various environmental factors. These may include the pH of the environment, the presence of other metabolites or drugs, and the specific characteristics of the target organism
生化分析
Biochemical Properties
6-Hydroxy-chroman-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, 6-Hydroxy-chroman-4-one has been shown to inhibit the activity of pteridine reductase-1, an enzyme involved in the folate pathway, thereby exhibiting antiparasitic activity against Trypanosoma brucei and Leishmania infantum . Additionally, it interacts with tumor necrosis factor-α (TNF-α) and exhibits anti-inflammatory properties .
Cellular Effects
6-Hydroxy-chroman-4-one affects various types of cells and cellular processes. It has been reported to influence cell signaling pathways, gene expression, and cellular metabolism. For example, 6-Hydroxy-chroman-4-one exhibits anticancer properties by modulating the expression of genes involved in cell proliferation and apoptosis . It also affects the production of inflammatory mediators, thereby playing a role in the inflammatory response .
Molecular Mechanism
The molecular mechanism of 6-Hydroxy-chroman-4-one involves several binding interactions with biomolecules. It binds to the active site of pteridine reductase-1, inhibiting its activity and disrupting the folate pathway . This inhibition leads to the accumulation of toxic metabolites in parasitic cells, resulting in their death. Additionally, 6-Hydroxy-chroman-4-one modulates the activity of TNF-α, reducing inflammation and providing therapeutic benefits in inflammatory diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Hydroxy-chroman-4-one have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its activity may decrease over extended periods due to degradation . Long-term studies have shown that 6-Hydroxy-chroman-4-one maintains its biological activity for several weeks, but its efficacy may diminish over time . In vitro and in vivo studies have demonstrated that the compound retains its therapeutic effects for a significant duration, although prolonged exposure may lead to reduced potency .
Dosage Effects in Animal Models
The effects of 6-Hydroxy-chroman-4-one vary with different dosages in animal models. At low doses, the compound exhibits therapeutic benefits without significant adverse effects . At higher doses, 6-Hydroxy-chroman-4-one may cause toxicity and adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage range provides optimal therapeutic benefits without causing harm .
Metabolic Pathways
6-Hydroxy-chroman-4-one is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and detoxification . The compound undergoes phase I and phase II metabolic reactions, leading to the formation of various metabolites . These metabolites may exhibit different biological activities and contribute to the overall effects of 6-Hydroxy-chroman-4-one .
Transport and Distribution
Within cells and tissues, 6-Hydroxy-chroman-4-one is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its biological effects . The distribution of 6-Hydroxy-chroman-4-one within the body is influenced by factors such as tissue perfusion and binding affinity to plasma proteins .
Subcellular Localization
6-Hydroxy-chroman-4-one exhibits specific subcellular localization, which influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various cellular components . It may also be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . The subcellular localization of 6-Hydroxy-chroman-4-one plays a crucial role in determining its biological effects and therapeutic potential .
相似化合物的比较
- Chroman-4-one
- Chromone
- Flavanone
- Isoflavone
- Spirochromanone
属性
IUPAC Name |
6-hydroxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5,10H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTKPIKIGEYFNBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427765 | |
| Record name | 6-HYDROXY-CHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80096-64-6 | |
| Record name | 6-HYDROXY-CHROMAN-4-ONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

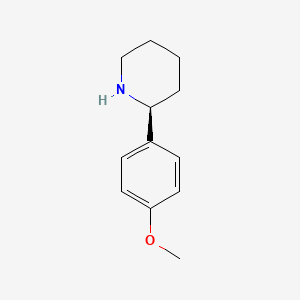
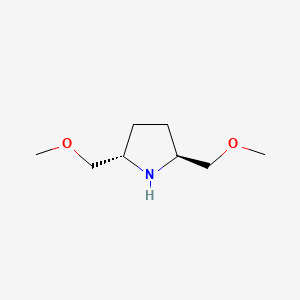

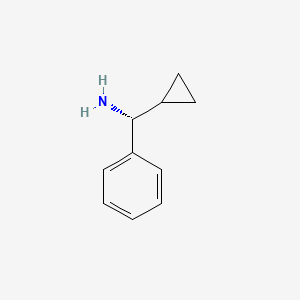

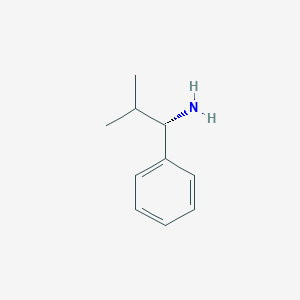
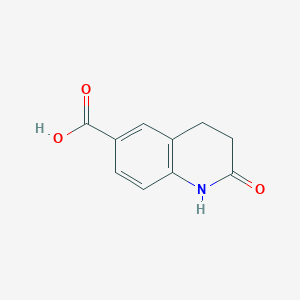
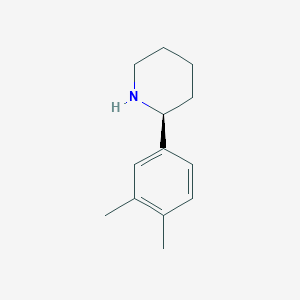
![Ethyl 6-bromoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1588303.png)
